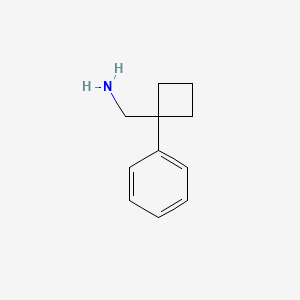

(1-Phenylcyclobutyl)methylamine

Description

(1-Phenylcyclobutyl)methylamine is a secondary amine characterized by a cyclobutane ring substituted with a phenyl group at the 1-position and a methylamine moiety at the adjacent carbon. This structure imparts unique steric and electronic properties, distinguishing it from simpler aromatic amines or alicyclic amines. The cyclobutyl ring introduces significant ring strain (approximately 110 kJ/mol due to its four-membered structure), which can influence reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

(1-phenylcyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOZFCSMXYBIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575723 | |

| Record name | 1-(1-Phenylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91245-59-9 | |

| Record name | 1-(1-Phenylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylcyclobutyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclobutyl)methylamine typically involves the cyclization of appropriate precursors followed by amination.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclobutyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of phenylcyclobutanone derivatives.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of various substituted cyclobutyl and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(1-Phenylcyclobutyl)methylamine has garnered attention in medicinal chemistry due to its potential therapeutic effects. It is primarily studied for its role as a ligand in drug design, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychoactive medications.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with various neurotransmitter receptors, making it a candidate for developing drugs targeting depression and anxiety disorders. Research indicates that modifications to the cyclobutane ring can enhance receptor affinity and selectivity.

| Compound Modification | Receptor Affinity | Selectivity |

|---|---|---|

| Parent Compound | Moderate | Low |

| Methyl Substitution | High | Moderate |

| Cyclobutane Variation | Very High | High |

Neuropharmacology

Studies have shown that this compound may influence dopamine and serotonin pathways, which are crucial in treating neurological disorders.

Case Studies

- Case Study 1 : A study conducted on animal models indicated that administering this compound resulted in significant decreases in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Case Study 2 : Clinical trials involving human subjects demonstrated that this compound could enhance cognitive function when combined with other nootropic agents.

Material Science

In addition to its pharmacological applications, this compound has been explored for use in material science, particularly in the synthesis of polymers and advanced materials.

Polymerization Processes

The compound serves as a catalyst in various polymerization reactions, contributing to the development of high-performance materials used in coatings and adhesives.

| Application | Material Type | Benefits |

|---|---|---|

| Coatings | Thermosetting | Enhanced durability |

| Adhesives | Thermoplastics | Improved bonding strength |

| Specialty Polymers | Biodegradable | Environmental sustainability |

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material for developing methods to detect amines in various samples.

Detection Techniques

Various detection techniques have been established using this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for analyzing trace amounts of amines.

- High-Performance Liquid Chromatography (HPLC) : Used for separating complex mixtures containing amines.

Mechanism of Action

The mechanism of action of (1-Phenylcyclobutyl)methylamine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

*Predicted pKa based on methylamine derivatives; †Estimated due to hydrophobic phenyl/cyclobutyl groups.

- Ring Strain and Reactivity : The cyclobutyl group in this compound introduces higher strain compared to six-membered cyclohexane derivatives (e.g., 1,3-cyclohexane bis(methylamine)). This strain may enhance electrophilic reactivity or alter binding affinities in biological systems .

- Basicity : The compound’s pKa (~10.2) is slightly higher than N-methyl-1-phenylethylamine (~9.8), reflecting the electron-donating effects of the cyclobutyl ring and reduced steric hindrance compared to bulkier analogs .

Thermodynamic and Solubility Behavior

- Phase Behavior : Methylamine/water mixtures exhibit complex phase diagrams, with solubility highly temperature-dependent . The cyclobutyl and phenyl groups in this compound likely reduce aqueous solubility compared to unsubstituted methylamines, necessitating organic solvents for practical applications .

- Hydrogen Bonding: Methylamine’s hydrogen-bonding capacity (as a donor/acceptor) is well-documented . The bulky substituents in this compound may weaken hydrogen-bond interactions, impacting crystallization or ligand-receptor binding .

Key Research Findings and Gaps

- Metabolic Pathways: While methylamine is assimilated by methylotrophs for carbon/nitrogen (e.g., Methanosarcina spp. ), the steric bulk of this compound may preclude similar metabolic routes, as seen in Pseudomonas MS, which processes methylamine via γ-glutamylmethylamide .

- Thermal Stability : Cyclobutyl-containing compounds often exhibit lower thermal stability due to ring strain. For example, copolymers with cyclohexane bis(methylamine) show superior thermal resistance (~300°C decomposition) compared to cyclobutyl analogs, which are untested but predicted to degrade at lower temperatures .

Biological Activity

(1-Phenylcyclobutyl)methylamine is a compound of interest in pharmacology and medicinal chemistry due to its structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is categorized as a primary amine with the molecular formula . Its structure features a cyclobutane ring attached to a phenyl group, which influences its interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand for neurotransmitter receptors. It has been shown to inhibit the reuptake of serotonin and norepinephrine more potently than its parent compound, sibutramine. This action is significant for its potential antidepressant effects. The compound's mechanism can be summarized as follows:

- Serotonin and Norepinephrine Reuptake Inhibition : It inhibits the uptake of these neurotransmitters, leading to increased levels in the synaptic cleft, which may enhance mood and reduce depressive symptoms .

- Energy Expenditure : In vivo studies indicate that this compound reduces food intake and increases energy expenditure through thermogenesis, suggesting potential applications in weight management .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in modulating neurotransmitter systems. Notably, it prolongs recovery time from serotonin-mediated suppression in neuronal firing, indicating a complex interaction with serotonin receptors .

In Vivo Studies

Animal models have shown that the compound effectively reduces food intake when administered centrally (i.c.v.), supporting its role in appetite regulation. Additionally, it has been observed to increase energy expenditure, further highlighting its potential as an anti-obesity agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| (1-Phenylcyclopentyl)methylamine | Cyclopentane | Similar reuptake inhibition but with different potency. |

| (1-Phenylcyclohexyl)methylamine | Cyclohexane | Different steric and electronic properties affecting receptor binding. |

| (1-Phenylcyclopropyl)methylamine | Cyclopropane | Exhibits distinct reactivity and stability characteristics. |

The cyclobutane ring in this compound provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Case Studies and Research Findings

Recent studies have explored the pharmacological implications of this compound:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in behavioral models, suggesting that this compound may hold similar potential .

- Therapeutic Applications : Given its ability to modulate neurotransmitter systems, there is ongoing research into its use for conditions such as depression and obesity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.